2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQQAVUDVRYUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors and exhibit diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo various chemical transformations in the presence of certain ions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure
The compound features a triazole core substituted with a pyridine ring and a chloro-methylphenyl group. Its structure is critical for its biological interactions and activities.
Antimicrobial Activity
-
Mechanism of Action :
- The 1,2,4-triazole moiety has been shown to inhibit fungal cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungi. Unlike traditional azole antifungals that bind covalently to the heme group of CYP51, this compound exhibits a different binding pattern that may enhance selectivity and reduce resistance development .
-
In Vitro Studies :
- Several studies have demonstrated the antimicrobial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to this triazole have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Case Studies :
Anticancer Activity
-
Cell Line Studies :
- The compound was evaluated against the NCI-60 human tumor cell lines panel, which includes various cancer types such as breast, lung, and colon cancers. Preliminary results indicated moderate cytostatic activity, particularly against the MCF7 breast cancer cell line with an inhibition growth percentage (IGP) of 23% at a concentration of 10 µM .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their structural features:
- Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against pathogens or cancer cells.
- Pyridine and Phenyl Groups : The presence of these groups has been linked to enhanced interaction with biological targets, improving both antimicrobial and anticancer activities .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cancer Types | Mechanism | MIC/IGP Values |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli, C. albicans | Inhibition of CYP51; membrane disruption | 0.125 - 8 μg/mL |
| Anticancer | MCF7 (breast cancer) | Inhibition of proliferation pathways | IGP = 23% at 10 µM |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of triazole derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For example:
- In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines including SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 75% .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains. Specific findings include:
- Bacterial Inhibition : In vitro assays have shown that the compound significantly inhibits the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses .
Agricultural Applications
Triazole derivatives are increasingly recognized for their role in agriculture as fungicides and plant growth regulators. The compound may contribute to:
- Fungal Resistance : Its structural characteristics allow it to act against fungal pathogens affecting crops, thereby enhancing agricultural productivity .
Materials Science Applications
The unique chemical properties of this compound make it a candidate for various applications in materials science:
- Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
In a study published by ACS Omega, researchers synthesized several triazole derivatives and tested their anticancer efficacy. The specific derivative containing the pyridine moiety demonstrated significant activity against multiple cancer cell lines. The study utilized both experimental and theoretical approaches to confirm the efficacy and safety profile of these compounds .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study evaluated various triazole derivatives against common pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .
Comparison with Similar Compounds
Pyridine Positional Isomers
- 2-Pyridinyl analogs: Compounds like 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) exhibit enhanced anti-inflammatory activity (1.28× diclofenac) due to improved steric compatibility with cyclooxygenase-2 (COX-2) .
- 4-Pyridinyl analogs : Derivatives such as N-substituted-aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide show moderate antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) .
Aryl Substituent Modifications
- 3-Chloro-4-methylphenyl vs.
- Fluorine-substituted analogs: 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS 723324-60-5) shows reduced anti-inflammatory efficacy due to weaker halogen bonding with COX-2 .
Heterocycle Replacement
- Furan-substituted analogs: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate superior anti-exudative activity (63–78% inhibition at 10 mg/kg vs. 72% for diclofenac) but lower thermal stability compared to pyridine-containing analogs .
Anti-Inflammatory Activity
Antimicrobial Activity
Anti-Exudative Activity
| Compound | Inhibition of Edema (%) at 10 mg/kg | Reference |
|---|---|---|
| Target Compound | 75 ± 3.5 | |
| Furan-substituted analog (3.7) | 78 ± 2.9 | |
| Diclofenac Sodium (Reference) | 72 ± 4.1 |
Key Research Findings
Structural Determinants of Activity: The 4-amino group on the triazole ring is critical for hydrogen bonding with COX-2’s active site . Pyridin-3-yl substitution optimizes π-π stacking with microbial enzyme pockets, while 2-pyridinyl analogs favor COX-2 inhibition .
Role of Halogen Substituents :
- Chlorine at the 3rd position of the phenyl ring enhances both lipophilicity and target affinity compared to fluorine or methoxy groups .
Thermodynamic Stability :
- Pyridine-containing derivatives exhibit higher thermal stability (decomposition >250°C) than furan analogs (decomposition ~180°C) due to aromatic ring rigidity .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves three key steps:
Triazole ring formation : Reacting 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with a thiol reagent (e.g., α-chloroacetamide derivatives) under alkaline conditions (KOH) to introduce the sulfanyl group .
N-aryl substitution : Alkylation of the triazole-thiol intermediate with 3-chloro-4-methylphenylacetamide to form the acetamide linkage .
Post-synthetic modifications : Optional Paal-Knorr condensation or cyclization to enhance bioactivity .
Critical factors : Reaction temperature (room temperature for S-alkylation ), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Yield optimization requires monitoring via TLC or HPLC .
Q. How is the compound structurally characterized, and what analytical methods are essential?
- 1H/13C-NMR : Confirms regioselectivity of the triazole ring and substitution patterns (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .
- Mass spectrometry : Validates molecular weight (e.g., 434.486 g/mol for related analogs ).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide ).
- X-ray crystallography : Resolves ambiguities in stereochemistry for analogs with bulky substituents .
Q. What preliminary biological assays are used to evaluate its anti-exudative activity?
- In vivo rat models : Administered doses (e.g., 50–100 mg/kg) to assess reduction in inflammation-induced edema .
- Control groups : Compare against standard anti-inflammatory agents (e.g., indomethacin) .
- Histopathological analysis : Quantify leukocyte infiltration and vascular permeability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity?
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in triazole alkylation .
- QSAR modeling : Correlate substituent effects (e.g., pyridine vs. furan rings) with anti-exudative activity using descriptors like logP and H-bond donors .
- Molecular docking : Predict binding affinity to inflammatory targets (e.g., COX-2) based on triazole-acetamide scaffold interactions .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Structural-activity divergence : For example, pyridin-3-yl derivatives may show higher potency than pyridin-4-yl isomers due to enhanced π-π stacking with target proteins .
- Dose-response reevaluation : Re-test ambiguous results using standardized protocols (e.g., fixed exposure times in cell assays) .
- Metabolic stability studies : Assess if discrepancies arise from differential cytochrome P450 metabolism in vivo .
Q. How does modifying the sulfanyl-acetamide linker impact pharmacokinetics?
- Bioisosteric replacement : Replace sulfur with sulfone or phosphonate groups to improve metabolic stability .
- Pro-drug design : Introduce hydrolyzable esters (e.g., ethyl acetates) to enhance oral bioavailability .
- Plasma protein binding assays : Measure affinity to albumin using equilibrium dialysis, correlating with half-life extension .
Q. What advanced techniques validate the compound’s mechanism of action?
- CRISPR-Cas9 knockout models : Identify target genes (e.g., NF-κB or TNF-α) in macrophages .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to inflammatory mediators .
- Transcriptomic profiling : RNA-seq analysis of treated tissues to map downstream signaling pathways .
Methodological Challenges and Solutions
Q. How to address low yields in triazole-thiol alkylation?
Q. What purification methods are optimal for isolating the compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) .
- Recrystallization : Ethanol/water mixtures for high-purity crystals, monitored by melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
